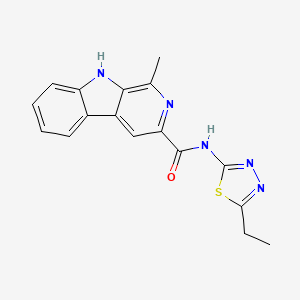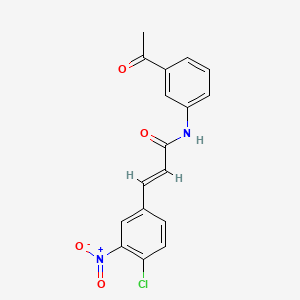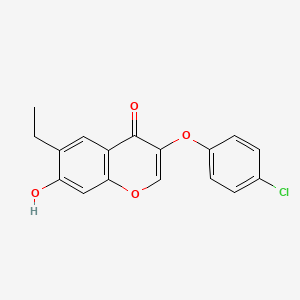
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide, also known as ETCC, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. ETCC is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to inhibit the activity of various enzymes involved in these signaling pathways, including protein kinases and phosphatases. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit anti-inflammatory and antioxidant activity by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide also has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has significant potential for future research, including the development of new anticancer drugs, anti-inflammatory drugs, and neuroprotective drugs. Additionally, further studies are needed to determine the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide in vivo and to investigate its mechanism of action in more detail. Furthermore, the potential use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has significant potential for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. However, further studies are needed to determine its safety and efficacy in vivo and to investigate its mechanism of action in more detail.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide can be synthesized using various methods, including the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 3-carboxy-1-methyl-9H-beta-carboline in the presence of coupling agents. Another method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 3-carbethoxy-1-methyl-9H-beta-carboline in the presence of coupling agents. These methods have been used to synthesize N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide with high yields and purity.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has also been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-3-14-21-22-17(24-14)20-16(23)13-8-11-10-6-4-5-7-12(10)19-15(11)9(2)18-13/h4-8,19H,3H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQJUEAALACQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B5911515.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)

![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)